molecular formula C21H22N2O4S B2890263 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide CAS No. 1351611-47-6

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide

Cat. No.: B2890263
CAS No.: 1351611-47-6
M. Wt: 398.48
InChI Key: SSISHUWSCUOGAS-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dimethylsulfamoyl group can be achieved through sulfonation reactions, while the hydroxy-naphthyl-ethyl substituent is introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield naphthaldehyde derivatives, while reduction can produce naphthyl-ethylamines.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-dimethylsulfamoyl)-N-(2-hydroxyethyl)benzamide: Lacks the naphthyl group, making it less complex.

    4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-phenylethyl)benzamide: Contains a phenyl group instead of a naphthyl group, altering its chemical properties.

Uniqueness

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide is unique due to the presence of both the dimethylsulfamoyl and hydroxy-naphthyl-ethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-23(2)28(26,27)17-12-10-16(11-13-17)21(25)22-14-20(24)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,20,24H,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSISHUWSCUOGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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